molecular formula C13H15ClN2O B13747676 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile

2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile

Cat. No.: B13747676
M. Wt: 250.72 g/mol
InChI Key: IXQLROBMKFOKFM-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a hydroxy-cycloheptyl group at the 4-position, and a nitrile group attached to the nicotinic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of a nitrile group to the nicotinic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom at the 2-position.

    Cycloheptylation: Attachment of a hydroxy-cycloheptyl group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).

Major Products:

    Oxidation: Formation of 2-Chloro-4-(1-oxo-cycloheptyl)-nicotinonitrile.

    Reduction: Formation of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinamide.

    Substitution: Formation of 2-Substituted-4-(1-hydroxy-cycloheptyl)-nicotinonitrile derivatives.

Scientific Research Applications

2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile involves its interaction with specific molecular targets. The hydroxy-cycloheptyl group may enhance its binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-Chloro-4-(1-hydroxy-cyclohexyl)-nicotinonitrile
  • 2-Chloro-4-(1-hydroxy-cyclooctyl)-nicotinonitrile
  • 2-Chloro-4-(1-hydroxy-cyclopentyl)-nicotinonitrile

Comparison: Compared to its analogs, 2-Chloro-4-(1-hydroxy-cycloheptyl)-nicotinonitrile is unique due to the size and flexibility of the cycloheptyl ring. This structural feature may influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in various research domains.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

2-chloro-4-(1-hydroxycycloheptyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H15ClN2O/c14-12-10(9-15)11(5-8-16-12)13(17)6-3-1-2-4-7-13/h5,8,17H,1-4,6-7H2

InChI Key

IXQLROBMKFOKFM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=C(C(=NC=C2)Cl)C#N)O

Origin of Product

United States

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